2-Phenylpyrimidine-4,6-diamine basic properties
2-Phenylpyrimidine-4,6-diamine basic properties
An In-depth Technical Guide to 2-Phenylpyrimidine-4,6-diamine: Core Properties and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Phenylpyrimidine-4,6-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical characteristics, outline a robust synthetic pathway with detailed experimental protocol, analyze its chemical reactivity, and explore its role as a privileged scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this versatile molecule.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrimidine nucleus being a particularly prominent scaffold. Found in the essential nucleobases of DNA and in various vitamins, the pyrimidine ring system is well-tolerated biologically and offers a versatile template for molecular design.[1][2] The 2,4,6-trisubstituted pyrimidine framework, in particular, allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for targeting specific protein binding sites. 2-Phenylpyrimidine-4,6-diamine embodies this potential, featuring a phenyl group at the 2-position that can be directed towards hydrophobic pockets, and two amine groups at the 4- and 6-positions that serve as crucial hydrogen bond donors and handles for further derivatization.
Compound Identification and Physicochemical Properties
Accurate identification and understanding the basic physicochemical properties of a compound are the first steps in any research endeavor. 2-Phenylpyrimidine-4,6-diamine is a distinct organic molecule with the key identifiers and computed properties summarized below.
Chemical Structure
Caption: Chemical structure of 2-Phenylpyrimidine-4,6-diamine.
Properties Table
| Property | Value | Source |
| IUPAC Name | 2-phenylpyrimidine-4,6-diamine | [3][4] |
| CAS Number | 52644-22-1 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₄ | [3][4] |
| Molecular Weight | 186.22 g/mol | [3] |
| Appearance | Powder | [3] |
| PubChem CID | 20034874 | [3][4] |
| InChIKey | AXRVXGHNQKBQGF-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | [4] |
| XLogP3 (Computed) | 1.6 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Purification
The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry. A reliable and common method for constructing this scaffold is through the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For 2-Phenylpyrimidine-4,6-diamine, a logical and efficient approach involves the reaction of benzamidine (as the phenyl-substituted amidine source) with malononitrile (a 1,3-dicarbonyl equivalent).
The causality behind this choice lies in the reactivity of the starting materials. Malononitrile possesses two highly acidic protons on the central methylene carbon, which are readily deprotonated by a base. This generates a potent nucleophile that can attack the electrophilic carbon of the benzamidine. A subsequent intramolecular cyclization and tautomerization yields the stable aromatic pyrimidine ring.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Phenylpyrimidine-4,6-diamine.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis should yield a product with spectral data consistent with the target structure.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (30 mL).
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Base Addition: Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until fully dissolved. Rationale: Sodium methoxide is a strong, non-nucleophilic base ideal for deprotonating both the benzamidine hydrochloride salt and the malononitrile.
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Reagent Addition: Add benzamidine hydrochloride (1.0 equivalent) and malononitrile (1.0 equivalent) to the basic methanol solution.
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Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions.
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Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice/water with stirring. A precipitate should form. Rationale: The product is significantly less soluble in water than in methanol. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the soluble inorganic salts and unreacted starting materials.
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Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 20 mL) and a small amount of cold methanol (1 x 10 mL) to remove residual impurities.
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Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline powder.[2]
Chemical Reactivity and Derivatization Potential
The 2-phenylpyrimidine-4,6-diamine scaffold is rich in chemical functionality, making it an excellent starting point for the synthesis of compound libraries.
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Amino Groups: The primary amino groups at the C4 and C6 positions are the most reactive sites on the molecule. They are nucleophilic and can readily undergo a variety of reactions, including:
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N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in drug discovery for modifying solubility, adding new interaction points, and exploring the structure-activity relationship (SAR).
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Pyrimidine Ring Nitrogens: The nitrogen atoms within the pyrimidine ring are basic and can be protonated or alkylated. They are also critical for the molecule's biological activity, often acting as hydrogen bond acceptors that "anchor" the molecule into a protein's binding site, a common feature for kinase inhibitors.[5]
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Phenyl Ring: The phenyl group at the C2 position is less reactive but can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under forcing conditions. More practically, this ring can be pre-functionalized on the benzamidine starting material before the pyrimidine ring is even formed, allowing for a modular synthetic approach.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. Derivatives of 2-phenylpyrimidine-4,6-diamine have shown significant promise in several therapeutic areas.
Kinase Inhibitors
Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. FMS-like Tyrosine Kinase 3 (FLT3) is a clinically validated target for acute myeloid leukemia (AML).[5] The 4,6-diaminopyrimidine scaffold has been successfully employed to develop potent and selective Type-II inhibitors of FLT3.[5]
In this context, the 4-amino group often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, while the phenyl group at the C2 position occupies a hydrophobic region. The 6-amino group serves as a versatile attachment point for larger side chains that can extend into other regions of the active site to confer potency and selectivity.[5][6]
Caption: Pyrimidine scaffold as a kinase hinge-binder.
Other Therapeutic Areas
Beyond oncology, the 2-phenylpyrimidine scaffold is being explored for a range of other biological activities:
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Antifungal Agents: Derivatives have been designed as inhibitors of fungal CYP51, an essential enzyme in fungal cell membrane biosynthesis.[7]
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Anti-inflammatory Agents: Certain substituted di-phenyl pyrimidin-2-amines have demonstrated significant anti-inflammatory activity in preclinical models.[1][8]
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Antimicrobial and Antiviral Activity: The general class of pyrimidines is widely reported to possess broad antimicrobial and antiviral properties.[8][9]
Conclusion
2-Phenylpyrimidine-4,6-diamine is more than just a simple chemical compound; it is a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis, multiple points for chemical modification, and the proven biological activity of its derivatives make it a cornerstone for developing targeted therapies. From potent kinase inhibitors in oncology to novel antifungal agents, the core properties of this molecule provide a robust foundation for the design and synthesis of next-generation therapeutics. Further exploration of its structure-activity relationships will undoubtedly continue to yield compounds of significant clinical interest.
References
-
American Elements. (n.d.). 2-phenylpyrimidine-4,6-diamine. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20034874, 2-Phenylpyrimidine-4,6-diamine. Retrieved from [Link]
-
CAS. (n.d.). 6-Ethyl-5-phenyl-2,4-pyrimidinediamine. CAS Common Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]
-
Lee, H. Y., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593578, 2-Phenylpyrimidine. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16402, Hexamethylenediamine. Retrieved from [Link]
-
Xiang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanelements.com [americanelements.com]
- 4. 2-Phenylpyrimidine-4,6-diamine | C10H10N4 | CID 20034874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
